N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine
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Overview
Description
N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a prop-2-en-1-imine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine typically involves the reaction of 3-chlorobenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chlorophenyl)anthranilic acid
- N-(3-Chlorophenyl)piperazine
- N-(3-Chlorophenyl)nicotinamide
Uniqueness
N-(3-Chlorophenyl)-3-phenyl-prop-2-EN-1-imine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
CAS No. |
32894-80-7 |
---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-9-4-10-15(12-14)17-11-5-8-13-6-2-1-3-7-13/h1-12H |
InChI Key |
KAWRHCVFQIILQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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